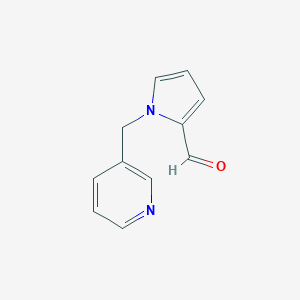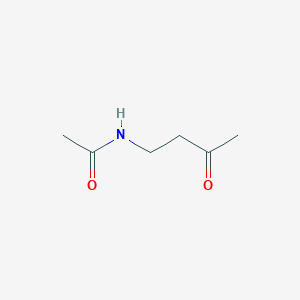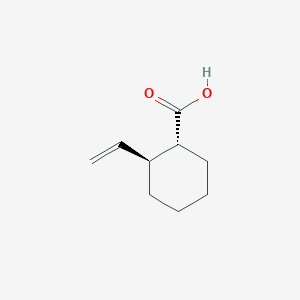
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid, commonly known as VCH, is an important chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. This compound is a white crystalline solid with a molecular weight of 154.20 g/mol and a melting point of 61-63°C. In recent years, VCH has gained significant attention due to its potential applications in the pharmaceutical industry.
作用機序
The mechanism of action of VCH is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products with high enantiomeric excess. VCH has also been found to exhibit antifungal and antimicrobial activity.
Biochemical and Physiological Effects:
VCH has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and is considered safe for use in laboratory experiments. VCH has also been found to have low environmental impact.
実験室実験の利点と制限
VCH is a versatile chiral building block that can be used in a wide range of chemical reactions. It is readily available and can be synthesized in high yields with high enantiomeric excess. However, the use of VCH in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on VCH. One area of interest is the development of new catalytic systems for the synthesis of VCH with improved selectivity and yield. Another area of interest is the investigation of the mechanism of action of VCH and its potential applications in the synthesis of new drugs and agrochemicals. Additionally, there is a need for further studies on the biochemical and physiological effects of VCH, particularly with regard to its potential toxicity and environmental impact.
Conclusion:
In conclusion, (1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid is an important chiral building block with potential applications in the pharmaceutical and agrochemical industries. The synthesis of VCH is achieved through catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals. However, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of VCH.
合成法
The synthesis of VCH involves the catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. The reaction is carried out under mild conditions and yields high enantiomeric excess (ee) of the desired (1R,2S)-isomer. The use of chiral ligands in the catalytic system has been found to improve the selectivity and yield of the reaction.
科学的研究の応用
VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals. It is a key intermediate in the synthesis of several drugs, including the antihypertensive agent, moexipril, and the anti-inflammatory drug, ibuprofen. VCH is also used in the synthesis of agrochemicals, such as the insecticide, cypermethrin.
特性
CAS番号 |
180908-13-8 |
|---|---|
製品名 |
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
(1R,2S)-2-ethenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2,7-8H,1,3-6H2,(H,10,11)/t7-,8-/m1/s1 |
InChIキー |
YCRVZAXGQMICFJ-HTQZYQBOSA-N |
異性体SMILES |
C=C[C@@H]1CCCC[C@H]1C(=O)O |
SMILES |
C=CC1CCCCC1C(=O)O |
正規SMILES |
C=CC1CCCCC1C(=O)O |
同義語 |
Cyclohexanecarboxylic acid, 2-ethenyl-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
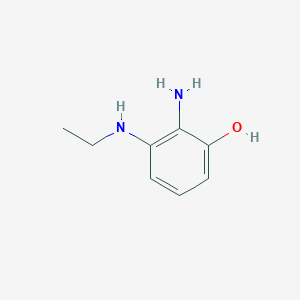
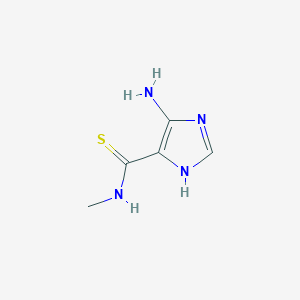
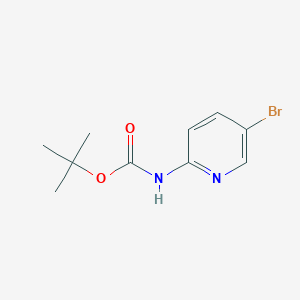
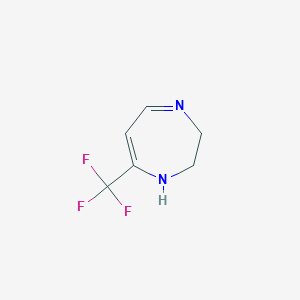

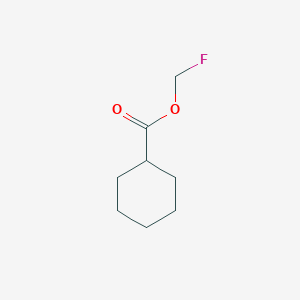


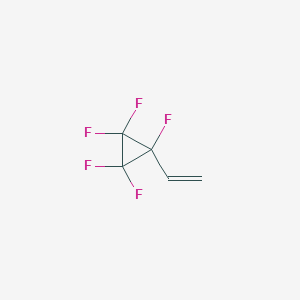
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
